(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate is a complex organic compound characterized by its azido and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps include:
Formation of the dioxolane ring: This is achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of azido groups: Azidation is typically performed using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the intermediate with benzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azido groups can undergo oxidation to form nitro compounds.
Reduction: Reduction of the azido groups can yield amines.
Substitution: The azido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted azides.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate is used as a building block for the synthesis of more complex molecules. Its azido groups make it a versatile intermediate for click chemistry reactions.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. The azido groups allow for bioorthogonal labeling, which is useful in studying biological processes.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents, particularly in the development of drugs that target specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate is primarily determined by its azido groups. These groups can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly used in click chemistry. This mechanism is highly specific and efficient, making it useful for various applications in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl acetate
- (2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl propionate
Uniqueness
The uniqueness of (2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate lies in its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both azido and benzoate groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C23H24N6O6 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-benzoyloxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl] benzoate |
InChI |
InChI=1S/C23H24N6O6/c1-23(2)34-19(17(26-28-24)13-32-21(30)15-9-5-3-6-10-15)20(35-23)18(27-29-25)14-33-22(31)16-11-7-4-8-12-16/h3-12,17-20H,13-14H2,1-2H3/t17-,18-,19+,20+/m0/s1 |
InChI Key |
ZERVHCOJGUJKQU-VNTMZGSJSA-N |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)[C@H](COC(=O)C2=CC=CC=C2)N=[N+]=[N-])[C@H](COC(=O)C3=CC=CC=C3)N=[N+]=[N-])C |
Canonical SMILES |
CC1(OC(C(O1)C(COC(=O)C2=CC=CC=C2)N=[N+]=[N-])C(COC(=O)C3=CC=CC=C3)N=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.